molecular formula C₈H₁₀NO₅P B560537 Panadoxine P CAS No. 36944-85-1

Panadoxine P

Cat. No.: B560537
CAS No.: 36944-85-1
M. Wt: 231.14
InChI Key: AKWWLTUICPVQSH-UHFFFAOYSA-N
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Description

Panadoxine P, also known as Pyridoxine Cyclic Phosphate, is a derivative of vitamin B6. It is recognized for its superior stability in light and heat compared to native vitamin B6. This compound is primarily used in skin care formulations due to its ability to reduce sebum production, facial shine, and pore size .

Preparation Methods

Synthetic Routes and Reaction Conditions: Panadoxine P is synthesized through the cyclization of pyridoxine (vitamin B6) with phosphoric acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the cyclic phosphate ester. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with stringent quality control measures to ensure the stability and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Panadoxine P undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Panadoxine P has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Pyridoxine Hydrochloride: Another derivative of vitamin B6, commonly used in dietary supplements.

    Pyridoxal Phosphate: The active form of vitamin B6, involved in various enzymatic reactions in the body.

Comparison:

This compound stands out due to its unique stability and efficacy in skin care applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

(2-hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5P/c1-5-8-7(6(3-10)2-9-5)4-13-15(11,12)14-8/h2,10H,3-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWWLTUICPVQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OP(=O)(OC2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021268
Record name (2-Hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36944-85-1
Record name Panadoxine P
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036944851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Hydroxy-8-methyl-2-oxo-4H-[1,3,2]dioxaphosphinino[4,5-c]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANADOXINE P
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CU6BKQ58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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